
2-Bromo-3-fluoro-6-nitrotoluene
Overview
Description
2-Bromo-3-fluoro-6-nitrotoluene: is an organic compound with the molecular formula C7H5BrFNO2 It is a derivative of toluene, where the methyl group is substituted with bromine, fluorine, and nitro groups at the 2, 3, and 6 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Bromo-3-fluoro-6-nitrotoluene typically involves multiple steps, starting from toluene. The general synthetic route includes:
Nitration: The introduction of the nitro group can be achieved by treating toluene with a mixture of concentrated nitric acid and sulfuric acid. This step yields nitrotoluene.
Bromination: The bromine atom is introduced by reacting nitrotoluene with bromine in the presence of a catalyst such as iron(III) bromide.
Fluorination: The fluorine atom is introduced through a halogen exchange reaction, where the brominated nitrotoluene is treated with a fluorinating agent like potassium fluoride.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
2-Bromo-3-fluoro-6-nitrotoluene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The compound can participate in coupling reactions like the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium fluoride, sodium methoxide.
Reduction: Hydrogen gas, palladium on carbon.
Coupling: Boronic acids, palladium catalysts.
Major Products:
Aminotoluene derivatives: from the reduction of the nitro group.
Biaryl compounds: from coupling reactions.
Scientific Research Applications
2-Bromo-3-fluoro-6-nitrotoluene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific biological pathways.
Materials Science: It is used in the synthesis of advanced materials with unique properties, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluoro-6-nitrotoluene depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine or fluorine atoms are replaced by nucleophiles, leading to the formation of new compounds. In reduction reactions, the nitro group is converted to an amine group, which can then participate in further chemical transformations.
Comparison with Similar Compounds
- 2-Bromo-6-nitrotoluene
- 3-Fluoro-4-nitrotoluene
- 2-Fluoro-3-nitrotoluene
Comparison:
2-Bromo-3-fluoro-6-nitrotoluene is unique due to the presence of both bromine and fluorine atoms along with a nitro group on the toluene ring. This combination of substituents imparts distinct chemical reactivity and properties compared to other similar compounds. For instance, the presence of both electron-withdrawing groups (nitro and fluorine) and an electron-donating group (methyl) can influence the compound’s reactivity in electrophilic and nucleophilic reactions.
Properties
IUPAC Name |
2-bromo-1-fluoro-3-methyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-4-6(10(11)12)3-2-5(9)7(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDOPLZZGRUWHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Br)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


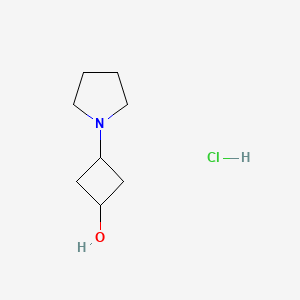
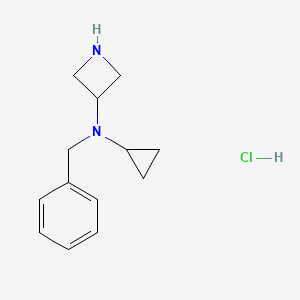
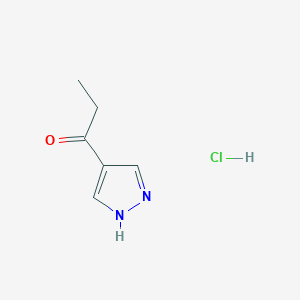
![[1-(1-Amino-2-methylpropyl)cyclobutyl]methanol](/img/structure/B1381632.png)


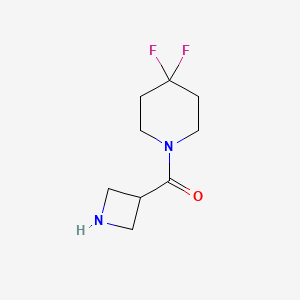
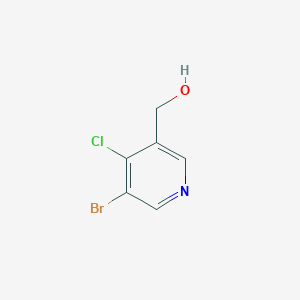
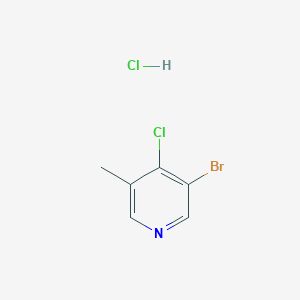
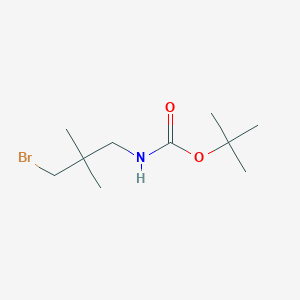

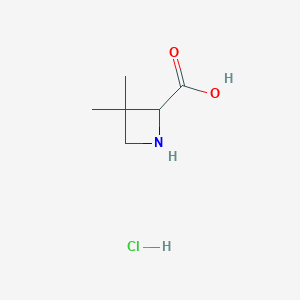
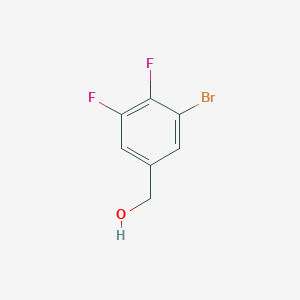
![(4-Aminomethyl-bicyclo[2.2.2]oct-1-yl)-carbamic acid benzyl ester](/img/structure/B1381649.png)
